![molecular formula C16H14ClN5O B278833 N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278833.png)
N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors. It was first synthesized in 2003 by Pfizer and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide selectively inhibits Janus kinase 3 (JAK3), a tyrosine kinase that is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can prevent the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases. It can also reduce the proliferation of T cells and B cells, which are involved in the immune response. In addition, N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to improve the symptoms of rheumatoid arthritis and psoriasis in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities.
However, N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide also has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in some assays. In addition, its selectivity for JAK3 can make it difficult to study the role of other Janus kinases in cellular processes.
Orientations Futures
There are several future directions for the study of N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of research is the development of more selective JAK3 inhibitors that can overcome the limitations of N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. Another area of research is the investigation of the role of JAK3 in other diseases such as cancer and viral infections. Finally, the development of new formulations of N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide that can improve its pharmacokinetic properties and reduce its toxicity is also an area of interest.
Méthodes De Synthèse
The synthesis of N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves several steps starting from commercially available starting materials. The first step involves the preparation of 2-chloro-3-pyridinecarboxylic acid, which is then reacted with ethylamine to form N-(2-chloro-3-pyridinyl)ethylamine. This intermediate is then reacted with 2-pyridinecarboxaldehyde to form N-(2-chloro-3-pyridinyl)-5-ethyl-2-pyridinecarboxamide. The final step involves the cyclization of this intermediate to form N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of cytokines. By blocking these pathways, N-(2-chloro-3-pyridinyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can reduce inflammation and prevent tissue damage.
Propriétés
Formule moléculaire |
C16H14ClN5O |
---|---|
Poids moléculaire |
327.77 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O/c1-2-13-11(10-20-22(13)14-7-3-4-8-18-14)16(23)21-12-6-5-9-19-15(12)17/h3-10H,2H2,1H3,(H,21,23) |
Clé InChI |
KJEJEMIZGXDHLD-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(N=CC=C3)Cl |
SMILES canonique |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.